molecular formula C7H7N5OS2 B14986675 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B14986675
M. Wt: 241.3 g/mol
InChI Key: JGGICSOYXAQEBC-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains both thiadiazole and carboxamide functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of hydrazonoyl chloride derivatives with thiadiazole precursors. One common method involves the use of hydrazonoyl chloride and triethylamine in a solvent such as acetonitrile . The reaction conditions are usually mild, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost and efficiency.

Chemical Reactions Analysis

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to bind to and inhibit specific enzymes is a key aspect of its mechanism of action.

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and development.

Properties

Molecular Formula

C7H7N5OS2

Molecular Weight

241.3 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C7H7N5OS2/c1-2-5-10-11-7(15-5)8-6(13)4-3-14-12-9-4/h3H,2H2,1H3,(H,8,11,13)

InChI Key

JGGICSOYXAQEBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CSN=N2

Origin of Product

United States

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